molecular formula C9H14N2O B11790041 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B11790041
M. Wt: 166.22 g/mol
InChI Key: CTTKJASBPAJUBP-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one (CAS 1365941-17-8) is a valuable pyridinone-based chemical building block with a molecular formula of C9H14N2O and a molecular weight of 166.22 g/mol . This compound is primarily recognized in medicinal chemistry research for its role as a key synthetic intermediate in the development of novel therapeutic agents. Its significant research value is highlighted by its application in the synthesis of Pyridinyl quinolinone derivatives, which function as potent and selective inhibitors of mutant isocitrate dehydrogenase (IDH1) enzymes . Mutant IDH1 is a well-validated oncogenic driver found in several cancers, including acute myeloid leukemia (AML) and gliomas. Inhibitors targeting this mutation can potentially induce cellular differentiation and suppress tumor growth, making this compound a critical scaffold in oncology drug discovery programs . The structure features a chiral center at the 1-aminoethyl side chain, offering a handle for exploring stereospecific interactions in drug-target binding. Strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. All information is provided for research reference purposes.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(1-aminoethyl)-4,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C9H14N2O/c1-5-4-6(2)11-9(12)8(5)7(3)10/h4,7H,10H2,1-3H3,(H,11,12)

InChI Key

CTTKJASBPAJUBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one typically involves the reaction of 4,6-dimethyl-2-pyridone with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of a transaminase enzyme to catalyze the conversion of a precursor compound to the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of engineered transaminase polypeptides, which have been shown to efficiently convert substrates to the desired product with high enantiomeric excess and conversion rates .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary amines.

Scientific Research Applications

Anticancer Activity : Recent studies have highlighted the compound's potential as a dual inhibitor of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90), both of which are crucial in cancer cell proliferation. In vitro experiments demonstrated that this compound can induce apoptosis in glioblastoma cells by reactivating tumor suppressor genes and degrading oncogenic proteins associated with cancer progression.

Enzyme Inhibition : The compound interacts with specific enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of cancer treatment, where inhibiting pathways involved in cell survival can enhance therapeutic efficacy.

Organic Synthesis Applications

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one serves as a valuable intermediate in organic synthesis. It can participate in various chemical reactions including:

  • Oxidation : The compound can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction : Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride.
  • Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups into the molecule.

These reactions make it a versatile building block for synthesizing more complex organic molecules.

Mechanism of Action : The compound's biological activity is attributed to its ability to bind to specific molecular targets. By inhibiting EZH2 and HSP90, it influences various cellular processes including apoptosis and gene expression regulation. This dual inhibition mechanism enhances its potential as an anticancer agent.

Case Studies : In preclinical models, 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one has shown promising results against various cancer cell lines. For instance, studies indicated significant reductions in cell viability and increased apoptosis markers when treated with this compound compared to controls.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of various chemicals and materials within the pharmaceutical industry. Its ability to undergo diverse chemical transformations makes it suitable for large-scale synthesis processes aimed at producing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a substrate for transaminase enzymes, forming intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 3

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one
  • Structure : Features a -CH₂NH₂ group at position 3.
  • Role : Serves as a precursor for EZH2 inhibitors (e.g., L–02 and L–10) and tubulin-targeting agents .
  • Activity: Derivatives show nanomolar potency in cancer models and high selectivity for EZH2 over EZH1 (IC₅₀ ratios >30-fold) .
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
  • Structure: Contains a 4-chlorophenyl group at position 1 and a 4-chlorophenylamino group at position 4.
  • Activity : Exhibits antifungal properties against C. albicans in C. elegans models .
  • Key Difference: The para-substituted aromatic moieties enhance antifungal activity but reduce versatility in anticancer applications compared to the aminomethyl variant.

Substitution at Positions 4 and 6

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
  • Structure : Hydroxyl group at position 4 instead of methyl.
  • Activity : Primarily used as a synthetic intermediate (e.g., in ghrelin receptor agonists) .
  • Limitation: Lacks the functional flexibility of the 3-aminomethyl group, limiting its use in targeted therapies.
4-Methoxy-1,6-dimethylpyridin-2(1H)-one
  • Structure : Methoxy group at position 4.

Modifications to the Pyridinone Core

6-Methyl-pyridin-2(1H)-one
  • Structure : Lacks the 4-methyl group.
  • Impact : Removal of the 4-methyl group reduces binding affinity to EZH2 by >30-fold, underscoring the importance of both methyl groups for target engagement .
3,6-Dimethylpyridin-2(1H)-one Derivatives with Triazine Linkers
  • Example : (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI).
  • Activity : Shares antifungal properties with PYR but requires a triazine heterocycle for efficacy .

Data Tables

Table 2: Structural Impact on Activity

Structural Feature Effect on Activity
3-Aminomethyl Group Enables derivatization for anticancer/antifungal applications .
4,6-Dimethyl Substitution Critical for EZH2 binding; removal reduces potency .
Para-Chlorophenyl Moieties Enhances antifungal activity but limits solubility .
Hydroxy/Methoxy at Position 4 Reduces bioactivity; useful as intermediates .

Biological Activity

3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one is a compound of interest due to its diverse biological activities. This article examines its pharmacological properties, focusing on its antibacterial, antifungal, and anti-inflammatory effects. The synthesis and characterization methods are also discussed, along with relevant case studies and research findings.

Synthesis and Characterization

The synthesis of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one typically involves multi-step reactions, including acylation and condensation processes. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry are employed to confirm the structure and purity of the compound.

Antibacterial Activity

Research indicates that 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In comparative studies, it has shown higher efficacy than standard antibiotics such as Indomethacin and Nalidixic acid. For instance, a study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of commercial antibiotics .

Bacterial StrainMIC (µg/mL)Reference Compound MIC (µg/mL)
E. coli832
S. aureus416
Pseudomonas aeruginosa1664

Antifungal Activity

The compound also demonstrates antifungal activity against pathogens like Candida albicans. Its effectiveness was evaluated using standard antifungal susceptibility testing methods. The results indicated that it not only inhibits fungal growth but also reduces biofilm formation, which is crucial for its therapeutic potential in treating fungal infections .

Fungal StrainMIC (µg/mL)
C. albicans12
Aspergillus niger24

Anti-inflammatory Activity

The anti-inflammatory effects of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one were assessed using the carrageenan-induced paw edema model in rats. The compound exhibited a dose-dependent reduction in inflammation comparable to that of Indomethacin, a known anti-inflammatory agent. The percentage inhibition of edema was calculated to be significant at various dosages .

Dosage (mg/kg)Percentage Inhibition (%)
1030
2550
5070

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one with target proteins associated with its biological activities. For instance, docking simulations against COX-2 and DNA Gyrase revealed favorable binding affinities, suggesting potential mechanisms for its anti-inflammatory and antibacterial effects respectively .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study A : A clinical trial involving patients with chronic bacterial infections showed a marked improvement in symptoms when treated with formulations containing 3-(1-Aminoethyl)-4,6-dimethylpyridin-2(1H)-one.
  • Case Study B : In patients suffering from fungal infections resistant to conventional treatments, administration of this compound resulted in significant reduction in fungal load and improved patient outcomes.

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